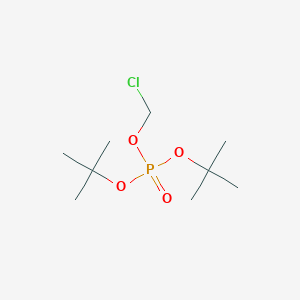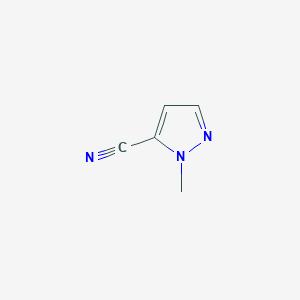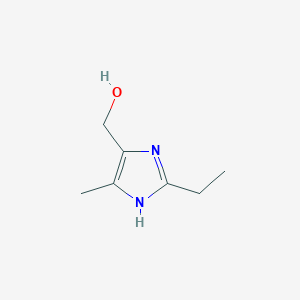
二叔丁基氯甲基磷酸酯
概述
描述
Di-tert-butyl Chloromethyl Phosphate is an organic compound with the molecular formula C9H20ClO4P. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is known for its role in the preparation of phosphon-oxymethyl pro-drugs through direct alkylation of hydroxyl or amino groups .
科学研究应用
Di-tert-butyl Chloromethyl Phosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including phosphon-oxymethyl pro-drugs.
Biology: The compound is utilized in biochemical research for the modification of biomolecules.
Medicine: It plays a role in the development of pharmaceutical intermediates and pro-drugs.
Industry: The compound is used in the production of flame retardants, lubricants, plastics, rubber, and coatings
准备方法
Synthetic Routes and Reaction Conditions: Di-tert-butyl Chloromethyl Phosphate can be synthesized by reacting chloromethyl chlorosulfate with di-tert-butyl potassium phosphate. The reaction typically involves the use of an inert atmosphere and controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the synthesis of Di-tert-butyl Chloromethyl Phosphate involves the reaction of chloromethyl chlorosulfate with di-tert-butyl potassium phosphate under controlled conditions. The process requires careful handling of reagents and maintenance of specific temperature and atmospheric conditions to achieve high purity and yield .
化学反应分析
Types of Reactions: Di-tert-butyl Chloromethyl Phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base and under controlled temperature conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Substitution Reactions: The major products include substituted phosphates where the chloromethyl group is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used, resulting in various oxidized or reduced forms of the compound.
作用机制
The mechanism of action of Di-tert-butyl Chloromethyl Phosphate involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different substituted phosphates. This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical development .
相似化合物的比较
Di-tert-butyl Phosphate: Similar in structure but lacks the chloromethyl group.
Chloromethyl Phosphate: Contains the chloromethyl group but lacks the tert-butyl groups.
Di-tert-butyl Phosphite: Similar in structure but has a different oxidation state of phosphorus.
Uniqueness: Di-tert-butyl Chloromethyl Phosphate is unique due to the presence of both tert-butyl and chloromethyl groups, which confer specific reactivity and stability. This combination makes it particularly useful in the synthesis of phosphon-oxymethyl pro-drugs and other specialized applications .
属性
IUPAC Name |
ditert-butyl chloromethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJAJHJFSKUCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OCCl)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470842 | |
| Record name | Di-tert-butyl Chloromethyl Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229625-50-7 | |
| Record name | Di-tert-butyl Chloromethyl Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | di-tert-butyl (chloromethyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Di-tert-butyl Chloromethyl Phosphate in prodrug development?
A: Di-tert-butyl Chloromethyl Phosphate serves as a key reagent in synthesizing prodrugs for tertiary amine-containing drugs [, , ]. It reacts with the tertiary amine group through nucleophilic substitution, forming a quaternary salt. This salt is then treated with trifluoroacetic acid to remove the tert-butyl groups, yielding the desired N-phosphonooxymethyl prodrug. This prodrug approach aims to enhance the water solubility of the parent drug, potentially improving its bioavailability.
Q2: Can you provide an example of a successful application of Di-tert-butyl Chloromethyl Phosphate in prodrug synthesis?
A: Researchers successfully synthesized a prodrug for Cinnarizine, a tertiary amine-containing drug, using Di-tert-butyl Chloromethyl Phosphate []. This prodrug demonstrated rapid and complete conversion back to Cinnarizine in a beagle dog after intravenous administration, highlighting its potential for improving drug delivery.
Q3: What are the challenges associated with using Di-tert-butyl Chloromethyl Phosphate in synthesis, and how have researchers addressed them?
A: Di-tert-butyl Chloromethyl Phosphate can exhibit reactivity and stability challenges during synthesis. For example, its reaction with the HIV-attachment inhibitor candidate, BMS-626529, presented difficulties due to the reagent's reactivity, the starting material's poor solubility, and the formation of an undesired N-6 alkylation isomer []. To overcome these issues, researchers strategically employed Tetraethylammonium Iodide and potassium carbonate as additives and used wet acetonitrile as the solvent. Additionally, they developed a specific aqueous workup protocol to eliminate the undesired isomer, ultimately achieving a 70% yield of the desired penultimate compound with high purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














